![molecular formula C16H15N5O2 B5717725 N-(2-methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B5717725.png)
N-(2-methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzamide compounds involves various chemical reactions, aiming to introduce specific functional groups that contribute to the compound's chemical and physical properties. For instance, compounds similar to N-(2-methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide are synthesized through reactions that may involve cyclization, substitution, and the formation of benzamide linkages, often aiming for specific molecular conformations and supramolecular aggregations (Sagar et al., 2018).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using techniques such as X-ray crystallography, which reveals details about molecular conformation, supramolecular aggregation, and the role of various intermolecular interactions, including hydrogen bonding and π-π stacking interactions. Such structural characterization is crucial for understanding the compound's chemical behavior and reactivity (Sagar et al., 2018).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including N-H...O hydrogen bonding, C-H...π interactions, and possibly intramolecular interactions that can influence their supramolecular structure. These reactions are essential for the compound's functionality and potential applications in different chemical contexts (Sagar et al., 2018).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11-6-7-15(23-2)14(8-11)18-16(22)12-4-3-5-13(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXLXSPMTVLUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide |
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